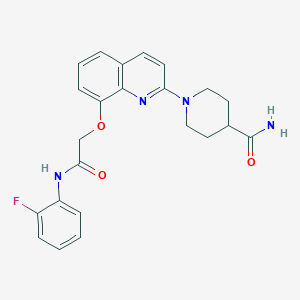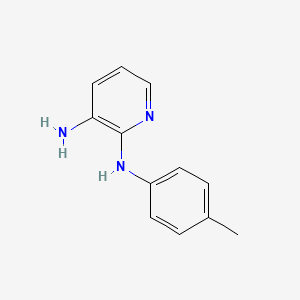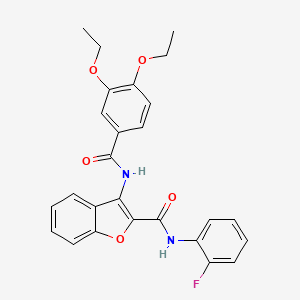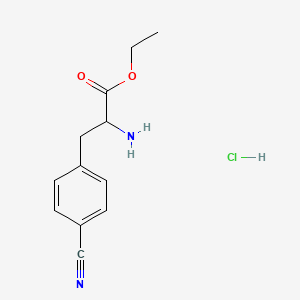![molecular formula C11H17N3O3 B2680414 Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229261-01-0](/img/structure/B2680414.png)
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s azidomethyl group and oxabicyclohexane core make it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: Its rigid bicyclic structure can be used to develop new materials with specific mechanical or chemical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mécanisme D'action
Target of Action
Bicyclo[2.1.1]hexanes have been incorporated into newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored .
Mode of Action
Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Biochemical Pathways
The specific biochemical pathways affected by “Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[21Similar compounds have been synthesized and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .
Pharmacokinetics
The ADME properties of “Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[21Similar compounds have been synthesized and characterized .
Result of Action
The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides gave saturated patent-free analogs with high antifungal activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[21Similar compounds have been synthesized and characterized .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2 + 2] cycloaddition of suitable precursors under photochemical conditions. For instance, the use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been reported . The reaction conditions often involve the use of a mercury lamp or blue LED irradiation at 450 nm, with solvents like dichloromethane or acetonitrile to optimize yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of photochemical cycloaddition and subsequent functional group transformations can be scaled up with appropriate equipment and optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The bicyclic core can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and various dienes or alkenes for cycloaddition reactions. Conditions often involve the use of photochemical or thermal activation to drive the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cycloaddition can produce more complex bicyclic or polycyclic structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexanes: These compounds are used as precursors to conformationally constrained β-amino acids.
Bicyclo[2.1.1]hexane Derivatives:
Uniqueness
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate stands out due to its specific functional groups and the versatility they confer in chemical reactions. Its azidomethyl group and oxabicyclohexane core provide unique reactivity patterns that are not commonly found in other similar compounds .
Propriétés
IUPAC Name |
ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-16-8(15)11-5-10(6-11,7-13-14-12)17-9(11,2)3/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLISCONFFHYDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate](/img/structure/B2680333.png)

![2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680338.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)


![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-3-ethylthiophene-2-carboxamide](/img/structure/B2680348.png)
![8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2680351.png)
![2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2680353.png)
